molecular formula C14H17NO B2693601 1-(2-Methyl-3-phenylpyrrolidin-1-yl)prop-2-en-1-one CAS No. 2224353-51-7

1-(2-Methyl-3-phenylpyrrolidin-1-yl)prop-2-en-1-one

Cat. No.: B2693601
CAS No.: 2224353-51-7
M. Wt: 215.296
InChI Key: UJSMRYWKYLFTET-UHFFFAOYSA-N
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Description

1-(2-Methyl-3-phenylpyrrolidin-1-yl)prop-2-en-1-one is an organic compound that belongs to the class of pyrrolidines It is characterized by a pyrrolidine ring substituted with a methyl group and a phenyl group, and a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-3-phenylpyrrolidin-1-yl)prop-2-en-1-one typically involves the reaction of 2-methyl-3-phenylpyrrolidine with an appropriate acylating agent. One common method is the reaction of 2-methyl-3-phenylpyrrolidine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at room temperature, to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyl-3-phenylpyrrolidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the prop-2-en-1-one moiety, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methyl-3-phenylpyrrolidin-1-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may exhibit pharmacological activities that can be harnessed for therapeutic purposes.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-3-phenylpyrrolidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

    1-(3-Phenylpyrrolidin-1-yl)prop-2-en-1-one: Similar structure but lacks the methyl group at the 2-position.

    1-(2-Methyl-3-phenylpyrrolidin-1-yl)but-2-en-1-one: Similar structure but with an additional carbon in the alkene chain.

    1-(2-Methyl-3-phenylpyrrolidin-1-yl)prop-2-yn-1-one: Similar structure but with a triple bond instead of a double bond.

Uniqueness: 1-(2-Methyl-3-phenylpyrrolidin-1-yl)prop-2-en-1-one is unique due to the presence of both a pyrrolidine ring and a prop-2-en-1-one moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(2-methyl-3-phenylpyrrolidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-3-14(16)15-10-9-13(11(15)2)12-7-5-4-6-8-12/h3-8,11,13H,1,9-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSMRYWKYLFTET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1C(=O)C=C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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